molecular formula C12H16F3N B1519592 1-(4-Tert-butylphenyl)-2,2,2-trifluoroethan-1-amine CAS No. 886369-21-7

1-(4-Tert-butylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No. B1519592
CAS RN: 886369-21-7
M. Wt: 231.26 g/mol
InChI Key: WBVVOROITVUGEO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-2,2,2-trifluoroethan-1-amine, also known as 4-Tert-butylphenyl-trifluoroethan-1-amine, is a synthetic compound that has been studied for its potential applications in the scientific research field. It is a highly fluorinated amine with a molecular weight of 219.2 g/mol and a boiling point of 182°C. It has been used as a substrate for a variety of reactions, including hydrogenation, halogenation, and nitration. Its unique structure and properties have made it a valuable tool in the laboratory.

Scientific Research Applications

Asymmetric Synthesis

N-tert-Butanesulfinyl Imines for Asymmetric Synthesis of Amines : N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for asymmetric amine synthesis, enabling the preparation of a wide range of enantioenriched amines. These imines, prepared from tert-butanesulfinamide, are activated for nucleophile addition, with the tert-butanesulfinyl group also acting as a powerful chiral directing group. The method allows for the efficient synthesis of α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, showcasing broad applicability in pharmaceutical chemistry (Ellman, Owens, & Tang, 2002).

Catalysis

Cyclometalated Complexes for Anticancer Activity : Schiff base ligands derived from 4-tert-butylphenylamine have been used to synthesize cyclometalated Rh(III) and Ir(III) complexes, demonstrating significant DNA/Protein binding and anticancer activity. These findings highlight the potential of such compounds in the development of novel anticancer drugs (Mukhopadhyay et al., 2015).

Ligand Synthesis and Reactivity

Ligands for Asymmetric Hydrogenation : Phosphine ligands with tert-butylmethylphosphino groups have been synthesized and utilized in rhodium-catalyzed asymmetric hydrogenation. These ligands, offering excellent enantioselectivities and high catalytic activities, are crucial for the preparation of chiral pharmaceutical ingredients, showcasing the importance of tert-butylphenyl derivatives in catalysis (Imamoto et al., 2012).

Chemical Reactivity

Nucleophilic Substitutions and Radical Reactions : tert-Butyl phenylazocarboxylates, another class of compounds related to the core structure , have been identified as versatile building blocks for synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling the generation of various functionalized molecules, important for the development of new materials and drugs (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

1-(4-tert-butylphenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7,10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVVOROITVUGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801188326
Record name 4-(1,1-Dimethylethyl)-α-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886369-21-7
Record name 4-(1,1-Dimethylethyl)-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886369-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl)-α-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801188326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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